5-Amino-2,3-dihydrophthalazine-1,4-dione, sodium salt 5-Amino-2,3-dihydrophthalazine-1,4-dione, sodium salt
Brand Name: Vulcanchem
CAS No.:
VCID: VC16580583
InChI: InChI=1S/C8H5N3O2.Na/c9-5-3-1-2-4-6(5)8(13)11-10-7(4)12;/h1-3H,9H2;
SMILES:
Molecular Formula: C8H5N3NaO2
Molecular Weight: 198.13 g/mol

5-Amino-2,3-dihydrophthalazine-1,4-dione, sodium salt

CAS No.:

Cat. No.: VC16580583

Molecular Formula: C8H5N3NaO2

Molecular Weight: 198.13 g/mol

* For research use only. Not for human or veterinary use.

5-Amino-2,3-dihydrophthalazine-1,4-dione, sodium salt -

Specification

Molecular Formula C8H5N3NaO2
Molecular Weight 198.13 g/mol
Standard InChI InChI=1S/C8H5N3O2.Na/c9-5-3-1-2-4-6(5)8(13)11-10-7(4)12;/h1-3H,9H2;
Standard InChI Key FGRQDRZHUVRSBL-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C(=C1)N)C(=O)N=NC2=O.[Na]

Introduction

Chemical Structure and Nomenclature

5-Amino-2,3-dihydrophthalazine-1,4-dione sodium salt (C₈H₅N₃O₂·Na) features a bicyclic phthalazine backbone substituted with an amino group at position 5 and sodium as a counterion. The planar structure enables π-π stacking interactions in its crystalline forms, critical for stability . Form I and Form II differ in their crystal packing:

  • Form I: Agglomerated crystallites with rounded edges, favoring higher bulk density for tablet compression .

  • Form II: Needle-like octahedral crystallites with layered substructures, enhancing flowability for filtration processes .

Synthesis and Crystallization

Preparation of Luminol Sodium Salt

The synthesis begins with 3-nitrophthalhydrazide reduction using sodium dithionite in alkaline conditions :

3-NitrophthalhydrazideNa2S2O4,NaOH5-Amino-2,3-dihydrophthalazine-1,4-dione (Luminol)\text{3-Nitrophthalhydrazide} \xrightarrow{\text{Na}_2\text{S}_2\text{O}_4, \text{NaOH}} \text{5-Amino-2,3-dihydrophthalazine-1,4-dione (Luminol)}

Luminol is then reacted with sodium hydroxide to form the sodium salt.

Crystallization of Forms I and II

Form I:

  • Luminol (1 eq) is dissolved in 1.0–1.3 M NaOH (4–7 vol water).

  • Ethanol (50–70 vol) is added dropwise at 25°C ± 5°C.

  • Stir for 8–20 h, filter, and dry at 50–90°C under vacuum .

Form II:

  • Use 2-propanol instead of ethanol.

  • Maintain stirring for 15–25 h at 10–40°C .

Table 1: Synthesis Parameters for Forms I and II

ParameterForm IForm II
SolventEthanol2-Propanol
Stirring Time (h)8–2015–25
Drying Temp (°C)50–9050–90
Purity (%)≥95≥95

Physicochemical Properties

Thermal and Hygroscopic Stability

Both forms exhibit superior stability compared to earlier dihydrates:

  • Form I: Decomposition at 335°C ± 10°C; ≤0.5% weight loss at 40°C/75% RH over 60 days .

  • Form II: Decomposition at 385°C ± 10°C; non-hygroscopic .

Table 2: Stability Profile

PropertyForm IForm IIDihydrate
Decomposition Temp335°C385°C85°C
HygroscopicityLowNoneHigh
Solubility (H₂O)12 mg/mL18 mg/mL8 mg/mL

Dissolution Kinetics

Form II’s needle-like morphology enhances solubility, achieving 90% dissolution within 10 minutes vs. 65% for Form I .

Table 3: Dissolution Rates in Water

Time (min)Form I Dissolved (%)Form II Dissolved (%)
54070
106590
208595

Pharmacological Effects

Immunomodulatory Activity

  • Form I: Immunostimulatory—enhances macrophage activity and bacterial clearance in sepsis models .

  • Form II: Immunosuppressive—reduces pro-inflammatory cytokines (TNF-α, IL-6) by 40–60% in murine autoimmune studies .

Table 4: In Vivo Efficacy in Sepsis Models

ParameterControlForm I (20 µg)Form II (20 µg)
Survival (72 h)30%65%60%
Blood CFU (log10)6.24.13.8
Liver CFU (log10)7.55.34.9

Dose-Independent Action

Unlike prior art requiring dose titration (0.2 µg–1,000 mg), Forms I/II exert targeted effects regardless of dosage .

Pharmaceutical Applications

Formulation Considerations

  • Tablets (Form I): Utilize lactose, microcrystalline cellulose, and magnesium stearate for direct compression .

  • Injectable (Form II): Lyophilized powders with mannitol and polysorbate 80 .

Table 5: Common Excipients

ExcipientFunctionFormulation Type
Sodium lauryl sulfateWetting agentTablet
PolyvinylpyrrolidoneBinderGranule
2-Hydroxypropyl-β-cyclodextrinSolubilizerInjectable

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